Tectorigenin 7-O-xylosylglucoside

Description

Overview of Isoflavones within Natural Product Chemistry

Isoflavones represent a significant class of flavonoid compounds predominantly found in leguminous plants, such as soybeans and kudzu. acs.org These naturally occurring polyphenols are characterized by a 3-phenylchroman-4-one backbone. In the realm of natural product chemistry, isoflavones are of considerable interest due to their structural diversity and wide range of biological activities. acs.orgnih.gov They are formed through the same biosynthetic pathway as flavonoids, originating from phenylalanine and malonyl-CoA. nih.gov

The basic isoflavone (B191592) structure can be substituted with various functional groups, such as hydroxyl and methoxy (B1213986) groups, leading to a wide array of derivatives. acs.org Common isoflavone aglycones include daidzein (B1669772), genistein (B1671435), and glycitein, which are frequently found in soybeans. fujifilm.com The specific arrangement and nature of these substituents on the isoflavone skeleton are crucial in determining their chemical properties and biological functions. acs.org

Significance of Glycosylated Isoflavones in Phytochemical Studies

A substantial portion of isoflavones in plants exist as glycosides, where one or more sugar moieties are attached to the aglycone core. nih.gov This glycosylation significantly increases the molecular diversity of isoflavones. nih.gov In phytochemical studies, these glycosidic forms are of great importance as they are the primary forms found in many dietary sources and medicinal plants. nih.govsemanticscholar.org

The sugar units can be attached at various positions on the isoflavone structure, most commonly at the 7-hydroxyl group, forming O-glycosides. nih.gov The type of sugar and the nature of the glycosidic linkage further contribute to the structural variety. Common sugar attachments include glucose, which can be further acylated with groups like malonyl or acetyl. fujifilm.com The process of glycosylation is catalyzed by specific enzymes within the plant, such as glucosyltransferases. semanticscholar.org From a research perspective, the glycosidic forms are often precursors to the more biologically active aglycones, which are released through enzymatic hydrolysis in the human intestine. semanticscholar.orgmdpi.com

Definitional Framework and Structural Classification of Tectorigenin (B1682738) 7-O-Xylosylglucoside

Tectorigenin 7-O-xylosylglucoside is a specific isoflavone glycoside that has been isolated from various plant sources, notably the flower of Pueraria thomsonii and the roots of Pueraria lobata. medchemexpress.combiocrick.com It belongs to the isoflavone subclass of flavonoids. medchemexpress.com

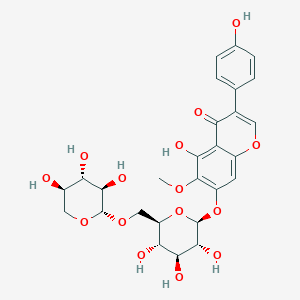

Structurally, it is comprised of the aglycone tectorigenin, which is chemically known as 5,7,4'-trihydroxy-6-methoxyisoflavone. This aglycone is then glycosylated at the 7-hydroxyl position with a disaccharide unit. This sugar moiety consists of a xylose molecule attached to a glucose molecule, which is then linked to the tectorigenin core. nih.govmdpi.com The precise chemical name is 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one. nih.gov

Table 1: Key Isoflavones Mentioned in this Article

| Compound Name | Aglycone/Glycoside | Natural Sources (Examples) |

| This compound | Glycoside | Pueraria thomsonii flower, Pueraria lobata roots |

| Tectorigenin | Aglycone | Pueraria thomsonii, Pueraria lobata |

| Daidzein | Aglycone | Soybean (Glycine max) |

| Genistein | Aglycone | Soybean (Glycine max) |

| Glycitein | Aglycone | Soybean (Glycine max) |

| Puerarin (B1673276) | Glycoside | Pueraria lobata (Kudzu) |

| Tectoridin (B1682737) | Glycoside | Pueraria thomsonii |

| Formononetin | Aglycone | Red Clover (Trifolium pratense) |

| Biochanin A | Aglycone | Red Clover (Trifolium pratense) |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C27H30O15 |

| Molecular Weight | 594.52 g/mol |

| CAS Number | 231288-19-0 |

| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one |

| Solubility | Soluble in DMSO |

| Appearance | Not specified in provided sources |

| Melting Point | Not specified in provided sources |

Table 3: Classification of this compound

| Classification Level | Category |

| Kingdom | Organic compounds |

| Superclass | Phenylpropanoids and polyketides |

| Class | Flavonoids |

| Subclass | Isoflavonoids |

| Direct Parent | Isoflavones |

| Alternative Parents | Not specified in provided sources |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-37-25-15(6-14-17(21(25)33)18(30)12(7-38-14)10-2-4-11(28)5-3-10)41-27-24(36)22(34)20(32)16(42-27)9-40-26-23(35)19(31)13(29)8-39-26/h2-7,13,16,19-20,22-24,26-29,31-36H,8-9H2,1H3/t13-,16-,19+,20-,22+,23-,24-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYJIRFKDCXYCX-YUPZTAPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Botanical Sourcing of Tectorigenin 7 O Xylosylglucoside for Research

Occurrence within Pueraria Species

Tectorigenin (B1682738) 7-O-xylosylglucoside is notably found within the Pueraria genus, commonly known as kudzu. Research has identified its presence in the flowers and roots of different species within this genus.

Pueraria thomsonii Flower as a Primary Botanical Source

The flower of Pueraria thomsonii stands out as a primary and rich source of Tectorigenin 7-O-xylosylglucoside. tandfonline.comnih.govmdpi.comnih.gov Studies have consistently isolated and identified this compound from the hot-water extract of dried Pueraria thomsonii flowers. tandfonline.comglpbio.com In one analysis of a Pueraria flower extract (PFE) derived from P. thomsonii, this compound was found to be a significant isoflavone (B191592) constituent, with a content of 8.48%. tandfonline.com Another study on a similar extract reported a comparable concentration of 8.4%. mdpi.comnih.gov

The flower of Pueraria thomsonii contains a variety of isoflavones, with this compound being one of the prominent glycosidic forms alongside tectoridin (B1682737), 6-hydroxygenistein-6,7-diglucoside, and glycitin (B1671906). tandfonline.comnih.govjst.go.jpnih.govbiocrick.com The consistent and relatively high concentration of this compound in the flowers of P. thomsonii makes it a key botanical source for the extraction and research of this particular compound. jst.go.jpnih.govscirp.orgnih.gov

Presence and Identification in Pueraria lobata Flower

This compound has also been identified in the flowers of Pueraria lobata. mdpi.comresearchgate.netambeed.com Quantitative analysis using proton nuclear magnetic resonance (qHNMR) spectroscopy on a methanol (B129727) sonication extract of Pueraria lobata flowers revealed the presence of Tectorigenin 7-O-β-d-xylopyranosyl-(1-6)-O-β-d-glucopyranoside at a content of 1.55% w/w. mdpi.com In a reflux extract of the same plant material, its content was slightly higher. mdpi.com

While present, the isoflavone profile of Pueraria lobata flowers can differ from that of Pueraria thomsonii. For instance, kakkalide (B150294) is often considered a major isoflavone in P. lobata flowers, whereas tectoridin and its glycoside, this compound, are more characteristic of P. thomsonii flowers. researchgate.netjst.go.jp

Comparative Analysis of this compound Content Across Different Plant Parts and Habitats

The concentration of this compound varies significantly not only between different Pueraria species but also across different parts of the same plant and in different geographical habitats.

In a comparative study using HPLC coupled with an evaporative light scattering detector, characteristic peaks corresponding to this compound and tectoridin were observed in six out of eight extracts of Puerariae Thomsonii Flos originating from Guangdong, China. researchgate.net However, these distinctive peaks were absent in the chromatograms of extracts from the same species grown in Hunan and Sichuan. researchgate.net This suggests that the geographical habitat can have a profound impact on the chemical composition and the content of specific isoflavones like this compound in Pueraria thomsonii flowers.

Furthermore, while the total amounts of saponins (B1172615) and isoflavones in Puerariae Lobatae Flos were found to be relatively consistent regardless of their origin, the amounts in Puerariae Thomsonii Flos showed remarkable variation that was not directly related to the habitat. researchgate.net

Below is an interactive data table summarizing the content of this compound found in various Pueraria sources based on different studies.

| Botanical Source | Plant Part | Extraction Method | Content of this compound | Reference |

| Pueraria thomsonii | Flower | Hot-water extract | 8.48% | tandfonline.com |

| Pueraria thomsonii | Flower | Not specified | 8.4% | mdpi.comnih.gov |

| Pueraria lobata | Flower | Methanol sonication extract | 1.55% w/w | mdpi.com |

Metabolism and Biotransformation Pathways of Tectorigenin 7 O Xylosylglucoside

Glycoside Hydrolysis by Intestinal Microbiota and Endogenous Enzymes

The initial and rate-limiting step in the metabolism of tectorigenin (B1682738) 7-O-xylosylglucoside is the cleavage of its sugar moieties. This hydrolysis is carried out by both the enzymatic machinery of the intestinal microbiota and endogenous enzymes present in the small intestine.

Enzymatic Conversion to Tectorigenin (Aglycone) by Enteric Bacteria

The diverse consortium of bacteria residing in the human gut plays a pivotal role in the metabolism of many dietary polyphenols, including tectorigenin 7-O-xylosylglucoside. nih.govfrontiersin.org Enteric bacteria produce a wide array of glycosidases that can effectively hydrolyze the xylosylglucoside linkage, releasing the aglycone tectorigenin. researchgate.netnih.gov Studies have shown that when incubated with human intestinal bacteria, this compound is metabolized to tectorigenin. researchgate.netnih.gov This conversion is not universal among all gut bacteria; specific species possess the necessary enzymatic capabilities. For instance, while many intestinal bacteria can hydrolyze tectoridin (B1682737) (a glucoside of tectorigenin) to tectorigenin, only a select few, such as Bifidobacterium breve K-110 and Eubacterium A-44, can metabolize 6"-O-xylosyltectoridin to tectorigenin via tectoridin. nih.gov This bacterial transformation is essential, as the resulting aglycone, tectorigenin, is more readily absorbed and exhibits greater biological activity than its glycosylated form. nih.gov

Hydrolytic Activity of Murine Small Intestinal Homogenates

In addition to the gut microbiota, endogenous enzymes within the small intestine contribute to the hydrolysis of this compound. nih.govbiocrick.com Research utilizing homogenates of germfree mouse small intestines has demonstrated that this compound can be completely hydrolyzed to its aglycone, tectorigenin, in the absence of any bacterial contribution. nih.govbiocrick.comjst.go.jp This indicates the presence of mammalian β-glucosidases in the small intestine capable of cleaving the glycosidic bond. nih.govnih.gov This enzymatic activity is crucial as it suggests that the initial stage of metabolism can commence in the upper gastrointestinal tract, even before the compound reaches the colon where the bacterial population is most dense. nih.gov

Subsequent Metabolic Fates of the Tectorigenin Aglycone as a Derivative of this compound

Once tectorigenin, the aglycone, is released, it undergoes extensive phase II metabolism, primarily in the liver. These reactions increase the water solubility of the compound, facilitating its excretion. nih.govmdpi.comnih.govnih.gov The main metabolic pathways for tectorigenin are glucuronidation, sulfation, and to a lesser extent, demethylation and methoxylation. mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Glucuronidation Pathways

Glucuronidation is a major metabolic pathway for tectorigenin. nih.govmdpi.comnih.gov This process involves the conjugation of glucuronic acid to the hydroxyl groups of tectorigenin, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Studies using human liver microsomes have identified UGT1A1 and UGT1A9 as the primary enzymes responsible for the glucuronidation of tectorigenin. nih.govnih.gov The C-7 hydroxyl group is a primary site for this conjugation, resulting in the formation of tectorigenin-7-O-glucuronide. nih.govtandfonline.comtandfonline.com This metabolite is a major circulating form of tectorigenin found in plasma. nih.gov

Sulfation Reactions

Sulfation is another significant phase II metabolic route for tectorigenin. mdpi.comnih.govnih.gov This reaction, catalyzed by sulfotransferases, involves the addition of a sulfonate group to a hydroxyl group on the tectorigenin molecule. Tectorigenin-7-O-sulfate and tectorigenin-4'-O-sulfate have been identified as metabolites in rats. tandfonline.comtandfonline.com While sulfation generally increases water solubility, the effect on biological activity can vary. mdpi.com A synthetic derivative, tectorigenin sodium sulfonate, has been created to enhance water-solubility while retaining antioxidant properties. cymitquimica.comchemsrc.com

Demethylation and Methoxylation Processes

Demethylation and methoxylation represent minor but notable metabolic transformations of tectorigenin. mdpi.comnih.govnih.gov These phase I reactions can occur, leading to the formation of various metabolites. frontiersin.org For instance, the demethylation of tectorigenin can produce other isoflavones like genistein (B1671435) and daidzein (B1669772). tandfonline.comtandfonline.com Conversely, methylation of a hydroxyl group can also occur. The synthesis of 7-methyl tectorigenin has been achieved, demonstrating the potential for this metabolic modification. bme.hu These processes contribute to the diversity of tectorigenin metabolites found in vivo.

Biological Activities and Preclinical Investigations of Tectorigenin 7 O Xylosylglucoside and Its Aglycone, Tectorigenin

Anti-inflammatory Research

Preclinical studies have highlighted the anti-inflammatory potential of Tectorigenin (B1682738) 7-O-xylosylglucoside and its more biologically active aglycone, tectorigenin. The research primarily focuses on their ability to modulate key pathways and mediators involved in the inflammatory response.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Tectorigenin has demonstrated significant capabilities in suppressing crucial inflammatory mediators. mdpi.com It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. mdpi.comnih.gov This inhibitory action is largely attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively. nih.govnih.govnih.govresearchgate.net

In contrast, the glycoside form, Tectorigenin 7-O-xylosylglucoside, exhibits weaker activity. Studies comparing various isoflavones have revealed that glycosylation at the C-7 position, as is the case with this compound, diminishes the inhibitory effect on PGE2 production. nih.gov Its aglycone, tectorigenin, is consistently reported to be a more potent inhibitor of both NO and PGE2. nih.govnih.govresearchgate.net This suggests that the sugar moiety hinders the molecule's anti-inflammatory efficacy, and the conversion to its aglycone form may be necessary for significant activity.

Table 1: Comparative Effects on Inflammatory Mediators

| Compound | Target Mediator | Effect | Key Findings | Citations |

|---|---|---|---|---|

| Tectorigenin | Nitric Oxide (NO) | Inhibition | Suppresses iNOS expression, leading to reduced NO production in inflammatory models. | mdpi.comnih.govnih.gov |

| Prostaglandin E2 (PGE2) | Inhibition | Inhibits COX-2 induction, thereby blocking PGE2 synthesis. | mdpi.comnih.govnih.govresearchgate.net | |

| This compound | Nitric Oxide (NO) | Weak Inhibition | Shows less inhibitory activity on NO release compared to its aglycone, tectorigenin. | isnff-jfb.com |

| Prostaglandin E2 (PGE2) | Weak Inhibition | Glycosylation at the C-7 position reduces the potency of PGE2 inhibition. | nih.gov |

Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-6, IL-12, TNF-α)

The aglycone tectorigenin is an effective suppressor of pro-inflammatory cytokine production, a key element of the inflammatory cascade. researchgate.net In various cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages and keratinocytes, tectorigenin has been shown to significantly reduce the secretion of major cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.govresearchgate.netall-imm.comfrontiersin.org This suppression occurs at both the protein and mRNA levels, indicating that tectorigenin acts on the transcriptional regulation of these inflammatory genes. nih.govfrontiersin.org For instance, research indicates that tectorigenin can restrain the pro-inflammatory response of monocytes by repressing the secretion of TNF-α and IL-6. mdpi.com It has also been reported to decrease the mRNA level of IL-1β. nih.gov

Currently, there is limited specific research detailing the direct effects of this compound on cytokine production. However, based on the structure-activity relationship observed with other inflammatory mediators, it is anticipated that its activity would be considerably less potent than that of its aglycone, tectorigenin.

Table 2: Effect of Tectorigenin on Pro-inflammatory Cytokine Production

| Cytokine | Cellular Model | Effect of Tectorigenin | Citations |

|---|---|---|---|

| TNF-α | LPS-stimulated BV-2 microglia | Significant reduction in production and mRNA expression. | nih.govfrontiersin.org |

| LPS-stimulated macrophages | Suppression of production. | researchgate.net | |

| IL-6 | LPS-stimulated BV-2 microglia | Significant reduction in production and mRNA expression. | nih.govfrontiersin.org |

| LPS-stimulated macrophages | Suppression of production. | researchgate.net | |

| IL-1β | M5-stimulated keratinocytes | Suppression of secretion. | all-imm.com |

| Asthmatic mice models | Reported to decrease mRNA levels. | nih.gov | |

| IL-12 | General | Tectorigenin attenuates LPS-induced upregulation of inflammatory cytokines, including IL-12. | mdpi.com |

Inhibition of Microglial Activation in Inflammatory Cellular Models

Neuroinflammation, characterized by the activation of microglia, is a critical factor in the pathology of various neurodegenerative diseases. nih.gov Tectorigenin has demonstrated marked attenuation of microglial activation in response to inflammatory stimuli like LPS. nih.govnih.gov By inhibiting this activation, tectorigenin effectively curtails the subsequent production of neurotoxic inflammatory mediators. nih.govfrontiersin.org

The role of the glycoside in this context is less pronounced. Research on the structure-activity relationship of isoflavones has shown that glycosylation at the C-7 hydroxyl group reduces the inhibitory activity of microglial activation. isnff-jfb.com Studies comparing this compound with its aglycone found that tectorigenin was a more potent inhibitor of neuroinflammation in primary rat microglia cells. scribd.com This reinforces the concept that the aglycone form is primarily responsible for the observed anti-neuroinflammatory effects.

Antioxidant Research

Both this compound and its aglycone possess antioxidant properties, acting through both direct and indirect mechanisms to protect cells from oxidative stress.

Scavenging of Reactive Oxygen Species (ROS)

Oxidative stress, caused by an overabundance of reactive oxygen species (ROS), is implicated in cellular damage and various pathologies. Tectorigenin has been shown to be an effective scavenger of ROS. nih.govfrontiersin.org In one assay, tectorigenin at 10 μg/mL demonstrated significant intracellular ROS scavenging activity (63.2 ± 2.3%). mdpi.com This direct antioxidant capacity is superior to its glycosylated form, tectoridin (B1682737), suggesting the free hydroxyl groups on the aglycone are important for this activity. mdpi.com this compound is also reported to exert antioxidant effects by reducing the levels of ROS, although its direct scavenging capacity is likely less than its aglycone. medchemexpress.com

Upregulation of Endogenous Antioxidant Enzyme Expression (e.g., Superoxide (B77818) Dismutase, Catalase)

In addition to directly scavenging free radicals, these compounds can enhance the body's own antioxidant defenses. Tectorigenin has been found to increase the activity and protein expression of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase. mdpi.commdpi.comspandidos-publications.comnih.govspandidos-publications.com This upregulation of the cellular antioxidant defense system provides a secondary, indirect mechanism for its protective effects against oxidative stress. mdpi.com

This compound has also been shown to exert its antioxidant activity through this indirect pathway. Investigations have indicated that it works by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase, thereby bolstering the cell's ability to neutralize harmful reactive oxygen species.

Table 3: Summary of Antioxidant Activities

| Compound | Mechanism | Specific Action | Citations |

|---|---|---|---|

| Tectorigenin | Direct Scavenging | Scavenges intracellular Reactive Oxygen Species (ROS). | mdpi.comnih.gov |

| Indirect via Enzyme Upregulation | Increases expression and activity of Catalase (CAT) and Superoxide Dismutase (SOD). | mdpi.commdpi.comspandidos-publications.comnih.gov | |

| This compound | Direct Scavenging | Reduces levels of Reactive Oxygen Species (ROS). | medchemexpress.com |

| Indirect via Enzyme Upregulation | Upregulates expression of Catalase and Superoxide Dismutase (SOD). |

Protection Against Oxidative Stress-Induced Cellular Damage (e.g., H2O2-induced injury)

The aglycone of this compound, tectorigenin, has demonstrated significant protective effects against oxidative stress-induced cellular damage. In studies involving hydrogen peroxide (H2O2)-induced injury in Chinese hamster lung fibroblast (V79-4) cells, tectorigenin was found to scavenge intracellular reactive oxygen species (ROS) and prevent lipid peroxidation. nih.gov This protective action is linked to its ability to enhance the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. nih.gov Furthermore, tectorigenin has been shown to reduce the formation of apoptotic cells and mitigate cell cycle arrest at the G2/M phase, which are typically induced by H2O2. nih.gov The underlying mechanism for this cytoprotective effect involves the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Similarly, in bovine mammary epithelial cells, rutin, another flavonoid glycoside, was shown to mitigate H2O2-induced oxidative stress by increasing the activities of SOD, CAT, and glutathione peroxidase, and reducing malondialdehyde (MDA) content, a marker of lipid peroxidation. mdpi.com This protection was associated with the activation of the NFE2L2 signaling pathway. mdpi.com In the context of neuroprotection, tectoridin, a related isoflavone (B191592) glycoside, improved cell survival and enhanced antioxidant defense in PC12 cells exposed to H2O2 by increasing SOD and CAT activities, as well as glutathione (GSH) levels. nih.gov

Anticancer Research

Inhibition of Cancer Cell Proliferation in In Vitro Models (e.g., HL-60, Saos2, U2OS osteosarcoma cells)

Tectorigenin, the aglycone of this compound, has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. biocrick.comnih.gov Specifically, in osteosarcoma (OS) cell lines Saos2 and U2OS, tectorigenin demonstrated a significant inhibitory effect on cell proliferation. biocrick.comnih.govnih.gov Studies using the CCK-8 assay revealed that as the concentration of tectorigenin increased, the proliferation of these cancer cells decreased. biocrick.comnih.gov This anti-proliferative activity has also been observed in other cancer cell types, such as human hepatocellular carcinoma HepG2 cells. nih.gov

| Cell Line | Compound | Effect | Reference |

| Saos2 (Osteosarcoma) | Tectorigenin | Inhibition of proliferation | biocrick.comnih.govnih.gov |

| U2OS (Osteosarcoma) | Tectorigenin | Inhibition of proliferation | biocrick.comnih.govnih.gov |

| HepG2 (Hepatocellular Carcinoma) | Tectorigenin | Reduced cell vitality | nih.gov |

Suppression of Cancer Cell Migration and Invasion (e.g., Osteosarcoma cells)

Tectorigenin has demonstrated a notable ability to suppress the migration and invasion of cancer cells, particularly in osteosarcoma models. nih.govnih.gov Transwell assays have shown that tectorigenin significantly inhibits the migratory and invasive capabilities of Saos2 and U2OS osteosarcoma cells in a dose-dependent manner. biocrick.comnih.gov The mechanism behind this suppression is linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP1, MMP2, and MMP9, which are enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. biocrick.comnih.govnih.gov By reducing the expression of these MMPs, tectorigenin effectively hampers the ability of cancer cells to move and invade surrounding tissues. biocrick.comnih.gov

Induction of Apoptosis in Various Cancer Cell Lines

A key aspect of the anticancer activity of tectorigenin is its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. In osteosarcoma cells (Saos2 and U2OS), treatment with tectorigenin leads to an upregulation of cleaved caspase-3, a key executioner caspase in the apoptotic pathway. biocrick.comnih.govnih.gov This indicates that tectorigenin triggers the cascade of events leading to cell death. Furthermore, studies on human hepatocellular carcinoma cells (HepG2) have shown that tectorigenin can induce apoptosis through a mitochondrial-mediated pathway. nih.gov In a spinal cord injury cell model using PC12 cells, tectorigenin was also found to alleviate lipopolysaccharide (LPS)-induced apoptosis. nih.gov

| Cell Line | Compound | Apoptotic Mechanism | Reference |

| Saos2 (Osteosarcoma) | Tectorigenin | Upregulation of cleaved caspase-3 | biocrick.comnih.govnih.gov |

| U2OS (Osteosarcoma) | Tectorigenin | Upregulation of cleaved caspase-3 | biocrick.comnih.govnih.gov |

| HepG2 (Hepatocellular Carcinoma) | Tectorigenin | Mitochondrial-mediated pathway | nih.gov |

| PC12 (Spinal Cord Injury Model) | Tectorigenin | Alleviation of LPS-induced apoptosis | nih.gov |

Inhibition of Lactate (B86563) Dehydrogenase (LDH) Activity

This compound and its aglycone, tectorigenin, have been identified as potential inhibitors of lactate dehydrogenase (LDH). nih.govresearchgate.netresearchgate.net LDH is a critical enzyme in the metabolic pathway of cancer cells, particularly in the context of the Warburg effect, where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen. patsnap.com By inhibiting LDH, these compounds can disrupt the energy production of cancer cells, potentially leading to a slowdown in tumor growth and the induction of oxidative stress and apoptosis. patsnap.com Several flavonoids, including tectorigenin and its glycoside, have shown the potential to decrease LDH levels in various cancer cell types, making them promising candidates for further research in cancer therapy. nih.govresearchgate.net

Neuroprotective Research

Tectorigenin has shown promise in the field of neuroprotection, primarily through its anti-inflammatory and antioxidant activities. nih.govtmrjournals.com In studies involving lipopolysaccharide (LPS)-activated BV-2 microglia, tectorigenin demonstrated the ability to attenuate microglial activation, a key process in neuroinflammation. nih.gov It has been shown to inhibit the production of reactive oxygen species (ROS) and downregulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and ERK/JNK pathways. nih.gov Furthermore, tectorigenin has been found to inhibit the protein expression of toll-like receptor 4 and myeloid differentiation factor 88 in both in vitro and in vivo models of neuroinflammation. nih.gov These findings suggest that tectorigenin has the potential to be developed as a therapeutic agent for neuroinflammatory disorders. nih.gov Additionally, isoflavones from Puerariae Lobatae Radix, including compounds related to tectorigenin, have been shown to exert neuroprotective effects by inhibiting oxidative stress, cytotoxicity, and apoptosis. tmrjournals.com

Protection Against Neuronal Damage in Cell Culture Models (e.g., PC12 cells, SH-SY5Y cells)

Tectorigenin, the aglycone of this compound, has demonstrated significant neuroprotective effects in various in vitro models of neuronal damage. In studies involving PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, pretreatment with tectorigenin has been shown to exhibit a protective effect against neuronal damage. mdpi.comnih.gov This protective action is crucial as PC12 cells are widely used to study neuronal differentiation and neurotoxicity.

Further research has utilized the human neuroblastoma cell line, SH-SY5Y, to investigate the neuroprotective potential of tectorigenin. In a model of Parkinson's disease, where SH-SY5Y cells were exposed to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), tectorigenin demonstrated a neuroprotective effect against cytotoxicity and apoptosis. mdpi.comnih.gov Specifically, tectorigenin was found to reverse the reduction in cell viability and the increase in apoptosis induced by MPP+. nih.gov This suggests that tectorigenin may play a beneficial role in mitigating the neuronal damage associated with neurodegenerative diseases like Parkinson's. nih.gov The protective mechanisms are believed to involve the reduction of oxidative stress and the enhancement of antioxidant defense activities. mdpi.comnih.gov

In another study, tectorigenin was shown to alleviate lipopolysaccharide (LPS)-induced apoptosis and inflammation in a spinal cord injury cell model using PC12 cells. researchgate.net Furthermore, research on luteolin-7-O-glucoside, a compound with a similar flavonoid structure, has also shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in both undifferentiated and retinoic acid-differentiated SH-SY5Y cells, highlighting the potential of this class of compounds in neuroprotection. mdpi.com

Table 1: Neuroprotective Effects of Tectorigenin in Cell Culture Models

| Cell Line | Model of Damage | Observed Effects of Tectorigenin | Reference |

| PC12 | General Neuronal Damage | Protective effect against neuronal damage. | mdpi.comnih.gov |

| SH-SY5Y | MPP+ (Parkinson's Model) | - Protected against cytotoxicity and apoptosis. mdpi.comnih.gov- Reversed MPP+-induced reduction in cell viability. nih.gov- Reversed MPP+-induced increase in apoptosis. nih.gov | |

| PC12 | LPS (Spinal Cord Injury Model) | Alleviated apoptosis and inflammation. | researchgate.net |

Mitigation of Oxidative Stress in Neural Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, is a key contributor to neuronal damage in various neurological disorders. frontiersin.org Tectorigenin has been shown to effectively mitigate oxidative stress in neural systems. mdpi.comnih.gov

In SH-SY5Y cells treated with the neurotoxin MPP+, tectorigenin's neuroprotective effects are linked to its ability to reduce oxidative stress. mdpi.comnih.govnih.gov This is evidenced by the attenuation of ROS production and the expression of NADPH oxidase (NOX), an enzyme complex involved in ROS generation. nih.gov Similarly, in a spinal cord injury cell model, tectorigenin demonstrated the ability to restore redox balance. researchgate.net The compound has also been shown to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced oxidative stress injury. nih.gov

The anti-neuroinflammatory activity of tectorigenin has also been linked to its ability to suppress ROS generation in lipopolysaccharide (LPS)-treated BV-2 microglial cells. nih.gov By inhibiting ROS production, tectorigenin helps to prevent the activation of microglia and the subsequent inflammatory cascade that can lead to neuronal damage. nih.gov

Enhancement of Antioxidant Defense Mechanisms in Neurons

Beyond directly mitigating oxidative stress, tectorigenin also appears to bolster the endogenous antioxidant defense systems within neural cells. This is a crucial aspect of its neuroprotective activity. mdpi.comnih.gov

Studies have shown that tectorigenin can enhance the activity of key antioxidant enzymes. nih.gov In SH-SY5Y cells exposed to MPP+, pretreatment with tectorigenin was found to counteract the MPP+-induced inhibition of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) activities. nih.gov By upregulating these antioxidant defense systems, tectorigenin helps to neutralize harmful reactive oxygen species and protect neurons from oxidative damage. nih.gov

Similarly, this compound has been noted for its antioxidant properties, which are attributed to its ability to upregulate the expression of antioxidant enzymes like superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species. This enhancement of the cellular antioxidant capacity is a key mechanism through which these compounds exert their protective effects against oxidative stress-induced neuronal injury.

Potential Modulation of Neurodegenerative Disease Markers (e.g., Monoamine Oxidase B inhibition)

Monoamine oxidase B (MAO-B) is an enzyme that plays a significant role in the breakdown of dopamine (B1211576), a neurotransmitter crucial for motor control and other functions. nih.gov The activity of MAO-B can also generate reactive oxygen species, which can directly damage neuronal cells, making it a potential target for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.govresearchgate.net

Research has identified tectorigenin as an inhibitor of MAO-B. mdpi.comnih.govresearchgate.net One study reported an IC₅₀ value of 54.36 μg/mL for tectorigenin against MAO-B. mdpi.com This inhibitory activity suggests that tectorigenin could help to modulate the levels of dopamine and reduce oxidative stress in the brain, which are key factors in the pathology of Parkinson's disease. nih.gov The search for selective, reversible MAO-B inhibitors is a major focus in the development of new treatments for neurodegenerative disorders. mdpi.com

Promotion of Endogenous Erythropoietin (EPO) Gene Expression in Neural Cells

Erythropoietin (EPO) is a hormone known for its role in red blood cell production, but it also has significant neuroprotective functions. researchgate.netmdpi.com However, circulating EPO has limited ability to cross the blood-brain barrier. researchgate.net Therefore, promoting the endogenous production of EPO within the brain is a promising therapeutic strategy.

Tectorigenin has been shown to induce the expression of the EPO gene in cultured neuron-like NT2/D1 cells and rat cortical neurons. nih.govresearchgate.net This effect is mediated through the accumulation of hypoxia-inducible factor-1α (HIF-1α). researchgate.net Tectorigenin achieves this by both inducing the transcription of HIF-1α and reducing the degradation of its hydroxylated form. researchgate.net The upregulation of HIF-1α is a key regulatory step in the expression of the EPO gene. researchgate.netbiorxiv.orgnih.gov By increasing endogenous cerebral EPO levels, tectorigenin may offer a novel approach to neuroprotection. nih.govresearchgate.net

Antidiabetic Research

Amelioration of Glucotoxicity and Lipotoxicity-Induced Cellular Stress in Islet Cells

Glucotoxicity and lipotoxicity, the detrimental effects of chronically elevated glucose and fatty acid levels, respectively, are major contributors to pancreatic β-cell dysfunction and death in type 2 diabetes. nih.govnih.govharvard.edu Research indicates that tectorigenin can protect islet cells from these forms of cellular stress. mdpi.comnih.gov

In vitro studies have demonstrated that tectorigenin can inhibit glucotoxicity- and lipotoxicity-induced oxidative stress, apoptosis, and endoplasmic reticulum (ER) stress in islet cells. mdpi.comnih.govnih.govresearchgate.net The protective mechanism involves the regulation of the pancreas/duodenum homeobox protein 1 (PDX1) and the activation of the extracellular signal-regulated kinase (ERK) pathway. mdpi.comnih.govnih.gov PDX1 is a critical transcription factor for β-cell proliferation, differentiation, and function, and its expression is often reduced under conditions of glucotoxicity and lipotoxicity. nih.gov

Tectorigenin has been shown to promote the expression of PDX1 in β-cells, even under glucotoxic and lipotoxic conditions, via the activation of ERK. nih.govnih.gov By suppressing apoptosis and improving the viability of β-cells, tectorigenin helps to preserve β-cell mass and function. nih.govnih.govresearchgate.net This is further supported by in vivo studies where tectorigenin was found to inhibit ER stress and decrease islet β-cell apoptosis in mice on a high-fat/high-sucrose diet. nih.gov These findings highlight the potential of tectorigenin as a therapeutic agent for diabetes by protecting islet β-cells from the damaging effects of glucolipotoxicity. nih.govtandfonline.comtandfonline.com

Table 2: Effects of Tectorigenin on Islet Cells Under Glucotoxic and Lipotoxic Conditions

| Cellular Process | Effect of Tectorigenin | Underlying Mechanism | Reference |

| Oxidative Stress | Inhibition | Reduction of reactive oxygen species. | mdpi.comnih.gov |

| Apoptosis | Inhibition | - Suppression of induced apoptosis. nih.govnih.govresearchgate.net- Decreased islet β-cell apoptosis in vivo. nih.gov | |

| Endoplasmic Reticulum (ER) Stress | Inhibition | - Reduction of ER stress. nih.govnih.govresearchgate.net- Inhibition of ER stress in vivo. nih.gov | |

| PDX1 Expression | Promotion | Activation of the ERK pathway. | mdpi.comnih.govnih.gov |

| Cell Viability | Improved | Activation of the ERK pathway. | nih.govnih.gov |

Regulation of Key Metabolic Enzyme and Transcription Factor Expression (e.g., PDX1, ERK)

Tectorigenin has been identified as a promising agent for promoting the expression of Pancreas/duodenum homeobox protein 1 (PDX1), a critical transcription factor for pancreatic β-cell proliferation, differentiation, and function. nih.govnih.gov Reduced PDX1 expression is linked to β-cell loss and dysfunction in diabetes. nih.gov Studies have shown that tectorigenin can enhance the activity of the PDX1 gene promoter. nih.govnih.gov This effect is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway, as evidenced by increased ERK phosphorylation. nih.govnih.gov This activation occurs under both normal and glucotoxic/lipotoxic conditions. nih.gov By promoting PDX1 expression, tectorigenin demonstrates a strong protective effect on islet β-cells both in vitro and in vivo. nih.gov The antioxidant properties of tectorigenin are considered key to this pharmacological action. japsonline.com

In addition to its effects on PDX1 and ERK, tectorigenin has been shown to modulate other signaling pathways involved in metabolism. mdpi.com These include the adiponectin receptor 1/2 (AdipoR1/2)-mediated activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways. mdpi.com

Protective Effects on Injured Endothelial Cells in Diabetic Contexts

Endothelial dysfunction is a common complication in diabetic patients. mdpi.com Tectorigenin has demonstrated protective effects on injured endothelial cells in diabetic contexts by inhibiting inflammation and lipotoxicity, and by restoring insulin (B600854) sensitivity. mdpi.comnih.gov In preclinical studies, tectorigenin has been shown to ameliorate diabetic nephropathy by improving vascular endothelium dysfunction. nih.gov This protective effect is attributed to the activation of the AdipoR1/2 pathway. nih.gov

Furthermore, tectorigenin has been found to exert positive regulation of insulin action in palmitate-injured human umbilical vein endothelial cells (HUVECs). mdpi.com It achieves this by modulating reactive oxygen species (ROS)-related inflammation and the insulin receptor substrate-1 (IRS-1) signaling pathway. mdpi.complos.org Specifically, tectorigenin effectively inhibits the production of ROS and the collapse of the mitochondrial membrane potential induced by palmitic acid. plos.org This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6, through the suppression of IKKβ/NF-κB phosphorylation and JNK activation. plos.org By inhibiting inflammation-stimulated IRS-1 serine phosphorylation, tectorigenin helps to restore impaired insulin PI3K signaling. plos.org

Anti-obesity Research

Influence on Hepatic Lipid Accumulation in Preclinical Models

Tectorigenin has shown potential in mitigating nonalcoholic fatty liver disease (NAFLD). nih.gov In high-fat diet-fed mice, tectorigenin treatment alleviated liver steatosis and reduced serum levels of lipopolysaccharide (LPS) and total bile acids. nih.gov Mechanistically, tectorigenin was found to alleviate hepatic lipid accumulation by inhibiting lipogenesis and promoting lipolysis. nih.gov It also prevented liver inflammation induced by gut-derived LPS by restoring the intestinal barrier and suppressing the release of pro-inflammatory cytokines. nih.gov Additionally, tectorigenin promoted bile acid circulation by activating the bile acid receptor. nih.gov

Studies on HepG2 cells, a human liver cancer cell line, have also indicated that tectorigenin can suppress hepatic lipid accumulation. kyoto-u.ac.jpnih.gov In high-fat diet-fed mice, both a Pueraria flower extract (PFE) and its isoflavone-rich fraction (ISOF), which contains tectorigenin, resulted in significantly lower hepatic triglyceride levels compared to the high-fat diet control group. nih.gov This effect is thought to be at least partially attributable to tectorigenin. kyoto-u.ac.jp

Effects on Adipose Tissue Metabolism

Tectorigenin has been shown to regulate adipogenic differentiation and the secretion of adipocytokines. nih.gov In 3T3-L1 preadipocytes, tectorigenin inhibited adipogenesis and the transcription of related genes. nih.gov It also reversed TNF-α-induced changes in IL-6, MCP-1, and adiponectin in mature 3T3-L1 adipocytes. nih.gov Further investigation revealed that tectorigenin acts as a partial agonist of PPARγ. nih.gov

In addition to its effects on differentiation, tectorigenin has been observed to improve both basal and insulin-stimulated glucose uptake in mature 3T3-L1 adipocytes. nih.gov It also antagonized TNF-α-induced NF-κB transactivation and the nuclear translocation of p65. nih.gov These findings suggest that tectorigenin may ameliorate hyperglycemia by blocking preadipocyte differentiation and adipocytokine secretion through the involvement of the PPARγ and NF-κB signaling pathways. nih.gov

Endocrine and Reproductive System Research

Modulation of Postmenopausal Symptoms (e.g., OVX-induced osteoporosis, hot flashes in preclinical models)

Tectorigenin and its glycosides have been investigated for their potential to alleviate postmenopausal symptoms, particularly osteoporosis and hot flashes, in preclinical models. In ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, a mixture containing tectorigenin, tectoridin, and this compound demonstrated anti-osteoporotic effects. elsevierpure.comkoreascience.kr This mixture was found to decrease the elevated serum levels of RANKL, TRAP, and Ntx1, which are markers of bone resorption. elsevierpure.com Conversely, it increased the serum levels of alkaline phosphatase, osteoprotegerin, and osteocalcin, which are associated with bone formation. elsevierpure.com

Furthermore, micro-CT analysis of the femurs of OVX mice treated with tectorigenin showed a reduction in trabecular bone loss. nih.gov The treatment led to an increase in bone mineral density (BMD), bone volume/tissue volume (BV/TV), and trabecular number (Tb.N), while decreasing trabecular separation (Tb.Sp). nih.gov Histological analysis also indicated fewer osteoclasts in the tectorigenin-treated groups, suggesting an inhibitory effect on osteoclast differentiation. nih.gov

In the context of hot flashes, a common vasomotor symptom of menopause, a mixture of this compound, tectoridin, and tectorigenin was shown to prevent the rise in tail skin temperature in OVX mice. nih.gov This effect was associated with an enhancement of 5-HT levels and an attenuation of RANKL levels in the hypothalamus. nih.gov The treatment also significantly increased the mRNA expression of estrogen receptor (ER)-β, 5-HT1A, 5-HT2A, and tryptophan hydroxylase in the hypothalamus of OVX mice. nih.gov

Anti-endometriotic Effects: Inhibition of Endometriotic Cell Adhesion and Migration

This compound, a major isoflavone constituent of Pueraria flower extract, is primarily studied for its biological effects through its aglycone, tectorigenin, as it is generally metabolized to this form in the digestive tract. mdpi.comnih.govresearchgate.net Research into the anti-endometriotic potential of this compound has focused on the ability of its metabolite, tectorigenin, to interfere with key processes in the pathogenesis of endometriosis, namely the adhesion and migration of endometriotic cells.

The initial step in the formation of endometriotic lesions involves the attachment of endometrial cells to the mesothelial layer of the peritoneum. mdpi.com Studies have demonstrated that tectorigenin significantly inhibits the adhesion of human endometriotic cells to mesothelial cells. mdpi.comnih.govresearchgate.net This inhibitory action on cell adhesion is a critical finding, suggesting a potential mechanism to prevent the implantation of ectopic endometrial tissue.

Furthermore, the migration of endometriotic cells is a crucial factor in the establishment and spread of endometriotic lesions. ejh.it Preclinical investigations have shown that tectorigenin markedly suppresses the migration of human endometriotic cells. mdpi.comnih.govresearchgate.net This effect has been observed in wound-healing assays and transwell migration assays, where tectorigenin treatment resulted in a significant reduction in the movement of endometriotic cells. mdpi.com The anti-migratory effect of tectorigenin is thought to be linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that play a role in the breakdown of the extracellular matrix, facilitating cell invasion. mdpi.combiocrick.com

The anti-endometriotic activities observed with Pueraria flower extract, which is rich in this compound, are largely attributed to the effects of its major isoflavones, including tectorigenin. mdpi.comnih.gov The inhibition of both cell adhesion and migration by tectorigenin highlights its potential as a therapeutic agent in managing endometriosis. semanticscholar.org

Table 1: Research Findings on the Anti-endometriotic Effects of Tectorigenin

| Activity | Cell Line(s) | Key Findings | Reference(s) |

| Inhibition of Cell Adhesion | Human endometriotic 12Z cells and mesothelial Met5A cells | Tectorigenin significantly inhibited the adhesion of endometriotic cells to mesothelial cells. | mdpi.comnih.govresearchgate.net |

| Inhibition of Cell Migration | Human endometriotic 11Z and 12Z cells | Tectorigenin significantly inhibited the migration of endometriotic cells in wound-healing and transwell migration assays. | mdpi.comnih.govresearchgate.net |

Considerations of Estrogenic Activity

Tectorigenin, the aglycone of this compound, is classified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. mdpi.comnih.gov This estrogenic activity is an important consideration in the context of endometriosis, an estrogen-dependent disease. mdpi.com

Research has shown that tectorigenin acts as a selective estrogen receptor modulator (SERM), with the ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). mdpi.com Notably, it exhibits a higher affinity for ERβ. mdpi.com This selective binding profile may be relevant to its effects in the prostate, where ERβ is thought to be involved in preventing cancer progression. mdpi.com

In studies using the Ishikawa human endometrial cancer cell line, which is a common model for assessing estrogenic activity, tectorigenin was found to be highly estrogenic. koreascience.kr Its estrogenic potential was significant, although less potent than the well-known phytoestrogen, genistein (B1671435). koreascience.kr Interestingly, tectoridin, another glycoside of tectorigenin, displayed a similar level of estrogenic activity, suggesting that the glucose moiety does not significantly hinder its estrogenic potential in this model. koreascience.kr It is hypothesized that tectoridin is metabolized to tectorigenin within the cells, which then exerts its estrogenic effects. koreascience.kr

Table 2: Estrogenic Activity of Tectorigenin

| Compound | Cell Line | Estrogenic Activity (EC50) | Key Findings | Reference(s) |

| Tectorigenin | Ishikawa | 0.42 µg/ml | Highly estrogenic | koreascience.kr |

| Tectoridin | Ishikawa | 0.81 µg/ml | Highly estrogenic, similar to tectorigenin | koreascience.kr |

| Genistein (reference) | Ishikawa | 0.09 µg/ml | More estrogenic than tectorigenin | koreascience.kr |

Molecular Mechanisms and Cellular Signaling Pathways Investigated for Tectorigenin 7 O Xylosylglucoside and Its Aglycone

Regulation of Cell Proliferation and Apoptosis Pathways

The modulation of cell growth and programmed cell death, known as apoptosis, is a critical area of study. Tectorigenin (B1682738) and its glycoside have been examined for their roles in these intricate cellular events.

Caspase Cascade Activation

The caspase cascade is a family of protease enzymes that play an essential role in the initiation and execution of apoptosis. Studies have shown that tectorigenin can influence the activation of key caspases. For instance, in combination with paclitaxel, tectorigenin has been observed to activate caspases-3, -8, and -9. mdpi.com Furthermore, research on osteosarcoma cells indicated that tectorigenin treatment led to an upregulation in the expression of cleaved caspase-3, a key executioner caspase. biocrick.com This suggests a potential mechanism for inducing apoptosis in cancer cells.

Downregulation of Anti-apoptotic Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). A key aspect of cancer development is the evasion of apoptosis, often through the upregulation of anti-apoptotic proteins like Bcl-2. While direct studies on Tectorigenin 7-O-xylosylglucoside's effect on Bcl-2 are limited, the broader context of apoptosis regulation by similar flavonoids suggests this is a plausible area of influence. The balance between pro- and anti-apoptotic proteins is a critical determinant of a cell's fate, and the downregulation of proteins like Bcl-2 can shift this balance towards apoptosis. nih.gov

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their activity is crucial for processes like tissue remodeling, but their dysregulation is implicated in cancer cell invasion and metastasis. mdpi.com Research has demonstrated that tectorigenin can modulate the expression of several MMPs. In osteosarcoma cells, tectorigenin was found to downregulate the expression of MMP-1, MMP-2, and MMP-9. biocrick.com This inhibitory effect on MMPs suggests a potential role in hindering cancer cell migration and invasion. mdpi.combiocrick.com

Table 1: Investigated Effects of Tectorigenin on Cell Proliferation and Apoptosis Markers

| Marker | Effect | Cell Type/Model |

| Caspase-3 | Upregulation of cleaved form | Osteosarcoma cells (Saos2, U2OS) |

| Caspase-8 | Activation | In combination with paclitaxel |

| Caspase-9 | Activation | In combination with paclitaxel |

| MMP-1 | Downregulation | Osteosarcoma cells (Saos2, U2OS) |

| MMP-2 | Downregulation | Osteosarcoma cells (Saos2, U2OS) |

| MMP-9 | Downregulation | Osteosarcoma cells (Saos2, U2OS) |

Involvement in Inflammatory Signaling Cascades

Chronic inflammation is a key factor in the development of numerous diseases. Tectorigenin has been investigated for its potential to modulate key inflammatory signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Studies have indicated that tectorigenin can inhibit the NF-κB pathway. mdpi.com This includes inhibiting the nuclear translocation of NF-κB and the phosphorylation of its inhibitory protein, IκB, and the IκB kinase (IKK). mdpi.com By suppressing the NF-κB pathway, tectorigenin may reduce the expression of pro-inflammatory genes. mdpi.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Research has shown that tectorigenin can modulate these pathways. It has been reported to downregulate the phosphorylation of ERK, JNK, and p38 in various models. mdpi.comnih.gov This inhibition of MAPK signaling is another mechanism through which tectorigenin may exert its anti-inflammatory and anti-proliferative effects. mdpi.comnih.gov

Table 2: Investigated Effects of Tectorigenin on Inflammatory Signaling Pathways

| Pathway | Target/Effect | Model |

| NF-κB | Inhibition of nuclear translocation, IκB and IKK phosphorylation | Various, including in combination with paclitaxel |

| MAPK | Downregulation of p-ERK, p-JNK, and p-p38 | Murine inflammatory bowel disease models, LPS-stimulated macrophages |

Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 Production Regulation

Tectorigenin, the aglycone of this compound, has been shown to modulate key inflammatory mediators. Research indicates that tectorigenin can suppress the production of prostaglandin E2 (PGE2), a crucial player in the inflammation process. nih.govresearchgate.net This suppression is achieved by inhibiting the induction of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis, in inflammatory cells. nih.govresearchgate.netnih.gov Studies in rat peritoneal macrophages demonstrated that tectorigenin dose-dependently inhibits COX-2 induction, thereby reducing PGE2 production. nih.govnih.gov This effect is a significant part of the anti-inflammatory properties attributed to medicinal plants containing these compounds. nih.govresearchgate.netnih.gov Furthermore, tectorigenin has been observed to decrease the expression of COX-2 in various cell models, including murine macrophage RAW 264.7 cells and articular chondrocytes. biologists.comresearchgate.net This action helps to block the signaling pathways that lead to inflammation and pain. biologists.com

It is important to note that while tectorigenin effectively inhibits the induction of COX-2, it does not appear to inhibit the activity of already isolated COX-1 and COX-2 enzymes. nih.govresearchgate.net This suggests that its primary anti-inflammatory mechanism in this context is the regulation of gene expression rather than direct enzyme inhibition. nih.govresearchgate.net The inhibitory effects of tectorigenin on COX-2 expression and PGE2 production are also linked to the blockage of the nuclear factor kappa-B (NF-κB) signaling pathway. biologists.comresearchgate.net

Antioxidant Defense Mechanisms

PI3K/AKT Pathway Involvement in Oxidative Stress Response

The aglycone, tectorigenin, has been found to exert protective effects against oxidative stress through the modulation of the PI3K/AKT signaling pathway. nih.govmdpi.comnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to significant cellular damage. mdpi.com

Studies have shown that tectorigenin can protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced oxidative stress injury by upregulating the PI3K/AKT pathway. nih.govmdpi.comnih.govsci-hub.se In these cells, tectorigenin treatment increased the phosphorylation of both PI3K and Akt, indicating the activation of this protective pathway. nih.govsci-hub.se This activation leads to an increase in cell viability and a decrease in apoptosis. nih.gov The protective effects of tectorigenin were reversed by a PI3K inhibitor, further confirming the crucial role of this pathway. nih.gov The modulation of the PI3K/AKT pathway by tectorigenin is a key mechanism in its ability to mitigate oxidative damage in various cell types, including those of the cardiovascular system. nih.govmdpi.comnih.govresearchgate.net

Activation of Catalase Activity

Tectorigenin has demonstrated the ability to bolster the cellular antioxidant defense system by directly activating catalase, a crucial enzyme in the decomposition of hydrogen peroxide. nih.govnih.govjcpjournal.org In studies using Chinese hamster lung fibroblasts (V79-4), tectorigenin was shown to reduce cell death induced by hydrogen peroxide. nih.govnih.govjcpjournal.org This protective effect was accompanied by a notable increase in both the activity and the protein expression of catalase. nih.govnih.govjcpjournal.org

To confirm the significance of this mechanism, the protective effect of tectorigenin against oxidative stress was diminished when catalase activity was blocked. nih.govnih.govjcpjournal.org This indicates that the activation of catalase is a primary mechanism through which tectorigenin exerts its antioxidant effects. nih.govnih.govjcpjournal.org Further investigations revealed that tectorigenin also enhances the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear expression of NF-κB, and the inhibition of these signaling molecules also attenuated the protective effects of tectorigenin. nih.govnih.govjcpjournal.org This suggests a complex interplay of signaling pathways in mediating the antioxidant response, with catalase activation being a key downstream event. nih.govnih.govjcpjournal.org In vivo studies have also supported these findings, showing that tectorigenin can prevent decreases in hepatic catalase activity in models of liver injury. caymanchem.com

Receptor-Mediated Actions

Inhibition of Epidermal Growth Factor Receptor (EGFR) Autophosphorylation

Tectorigenin has been identified as an inhibitor of the autophosphorylation of the epidermal growth factor receptor (EGFR). nih.govelsevierpure.com EGFR is a receptor tyrosine kinase that, upon binding to its ligands, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell growth and proliferation. uniprot.orgelifesciences.org

In studies on human promyelocytic leukemia HL-60 cells, tectorigenin was shown to inhibit the autophosphorylation of the EGFR that is induced by the epidermal growth factor (EGF). nih.govelsevierpure.com This inhibitory action is significant as dysregulation of EGFR signaling is implicated in the development of various cancers. By preventing the initial activation step of the receptor, tectorigenin can potentially disrupt the subsequent signaling pathways that drive tumor progression. It is noteworthy that the inhibitory activity of tectorigenin on EGFR autophosphorylation was found to be less potent than that of genistein (B1671435), another well-known isoflavone (B191592). nih.govelsevierpure.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway Modulation

Tectorigenin has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway. mdpi.com PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation, insulin (B600854) sensitivity, and inflammation. tandfonline.com

Research has shown that tectorigenin acts as a partial agonist of PPARγ. mdpi.comnih.gov In reporter gene assays, tectorigenin demonstrated the ability to activate PPARγ, although to a lesser extent than full agonists. nih.gov This partial agonism is significant because it allows tectorigenin to modulate the expression of PPARγ target genes involved in adipogenesis and glucose metabolism. tandfonline.comnih.gov For instance, tectorigenin has been shown to inhibit the differentiation of 3T3-L1 preadipocytes and to reverse changes in the secretion of adipocytokines like IL-6 and MCP-1 induced by TNF-α. mdpi.comnih.gov

Furthermore, the modulation of the PPARγ pathway by tectorigenin is also linked to its anti-inflammatory effects through the antagonism of the NF-κB signaling pathway. mdpi.comnih.gov By acting as a PPARγ partial agonist, tectorigenin may offer therapeutic potential for conditions like diabetes and obesity by improving insulin sensitivity and glucose metabolism without some of the side effects associated with full PPARγ agonists. tandfonline.comnih.gov

Interactive Data Tables

Table 1: Effects of Tectorigenin on Inflammatory and Antioxidant Markers

| Compound | Target | Effect | Cell/System |

|---|---|---|---|

| Tectorigenin | COX-2 | Inhibition of induction | Rat peritoneal macrophages |

| Tectorigenin | PGE2 Production | Suppression | Rat peritoneal macrophages |

| Tectorigenin | PI3K/AKT Pathway | Upregulation/Activation | Human umbilical vein endothelial cells (HUVECs) |

| Tectorigenin | Catalase | Increased activity and protein expression | Chinese hamster lung fibroblasts (V79-4) |

| Tectorigenin | EGFR Autophosphorylation | Inhibition | Human promyelocytic leukemia HL-60 cells |

Table 2: Investigated Signaling Pathways for Tectorigenin

| Pathway | Observed Effect of Tectorigenin | Associated Biological Outcome |

|---|---|---|

| COX-2/PGE2 | Inhibition of COX-2 induction and PGE2 production | Anti-inflammatory response |

| PI3K/AKT | Activation | Protection against oxidative stress |

| Catalase Activation | Increased enzyme activity and expression | Antioxidant defense |

| EGFR Signaling | Inhibition of autophosphorylation | Potential anti-proliferative effects |

Toll-like Receptor 4 (TLR4) Pathway Interactions

This compound is an isoflavone glycoside found in plants such as Pueraria thomsonii. medchemexpress.com Research into its direct molecular interactions is often linked to its aglycone, tectorigenin, as glycosides are typically metabolized in the intestine, releasing the aglycone form which is then absorbed and exerts systemic effects. biocrick.com The anti-inflammatory properties of tectorigenin, the aglycone of this compound, have been significantly associated with its modulation of the Toll-like receptor 4 (TLR4) signaling pathway. nih.govall-imm.commdpi.comoup.comfrontiersin.org

Toll-like receptor 4 is a key pattern recognition receptor that plays a critical role in the innate immune system. frontiersin.org It recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. frontiersin.orgfrontiersin.org The modulation of this pathway is a crucial target for anti-inflammatory therapies.

The aglycone, tectorigenin, has been shown to exert its anti-inflammatory effects by attenuating the TLR4 signaling pathway in various experimental models. nih.govall-imm.com Studies have demonstrated that tectorigenin can suppress the expression of TLR4 itself. nih.gov Downstream of TLR4, the signaling pathway primarily proceeds through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. frontiersin.org Tectorigenin has been found to inhibit the expression of MyD88, an essential adaptor protein for TLR4 signaling. frontiersin.org

This inhibition of the upstream components of the pathway leads to the suppression of downstream signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Tectorigenin has been observed to decrease the phosphorylation of NF-κB p65 and increase the levels of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. nih.gov This results in a significant reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govoup.com

Furthermore, tectorigenin's influence extends to the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, which can be activated by the TLR4/NF-κB pathway. all-imm.comoup.com Research has shown that tectorigenin can inhibit the activation of the NLRP3 inflammasome. all-imm.com

The therapeutic potential of modulating the TLR4 pathway with tectorigenin has been investigated in several disease models. In models of fulminant hepatic failure, tectorigenin pretreatment mitigated liver injury by suppressing TLR4 expression and inhibiting the TLR4/MAPK and TLR4/NF-κB pathways. nih.gov In the context of skin inflammation, tectorigenin attenuated the inflammatory response in keratinocytes by inhibiting the TLR4/NF-κB-mediated activation of the NLRP3 inflammasome. all-imm.commdpi.com Additionally, in models of neuroinflammation and chronic cerebral ischemia, tectorigenin demonstrated protective effects by inhibiting the TLR4/NF-κB signaling pathway. oup.comfrontiersin.org

A related compound, tectoridin (B1682737), which is the 7-O-glucoside of tectorigenin, has also been shown to alleviate inflammation by inhibiting TLR4-NF-κB/NLRP3 signaling. nih.gov This further supports the role of the tectorigenin backbone in the modulation of this critical inflammatory pathway.

The following table summarizes the research findings on the interaction of tectorigenin with the TLR4 signaling pathway.

| Model System | Key Findings | Impact on TLR4 Pathway | References |

| Lipopolysaccharide (LPS)/D-galactosamine-induced fulminant hepatic failure in mice and LPS-stimulated macrophages | Tectorigenin reduced serum levels of ALT and AST, histological injury, apoptosis, and mortality. It suppressed the production of TNF-α and IL-6. | Mitigated TLR4 expression and inhibited the activation of MAPK and NF-κB pathways. | nih.gov |

| M5 cytokine-stimulated HaCaT keratinocytes (in vitro model of psoriasis) | Tectorigenin ameliorated hyperproliferation and inflammation. | Inhibited the TLR4/NF-κB pathway, leading to the inactivation of the NLRP3 inflammasome. | all-imm.commdpi.com |

| Chronic cerebral ischemia in mice and oxygen-glucose deprivation/reperfusion-induced HT-22 cells | Tectorigenin alleviated cognitive impairment, hippocampal damage, and myelin density loss. It reversed the increase in IL-1β, TNF-α, TLR4, MyD88, p-p65, and NLRP3. | Inhibited the TLR4/NF-κB signaling pathway. | oup.com |

| LPS-induced BV-2 microglial cells and mice | Tectorigenin inhibited the production of pro-inflammatory mediators. | Suppressed the expression of TLR4 and MyD88. | frontiersin.org |

| LPS-induced inflammation in RAW264.7 macrophages and endotoxic shock in mice | Tectoridin (Tectorigenin 7-O-glucoside) reduced pro-inflammatory mediators and tissue damage. | Inhibited the activation of TLR4-NF-κB/NLRP3 signaling. | nih.gov |

Analytical Methodologies for Research and Quantification of Tectorigenin 7 O Xylosylglucoside

Advanced Extraction and Purification Techniques from Botanical Sources

Tectorigenin (B1682738) 7-O-xylosylglucoside is a naturally occurring isoflavone (B191592) found in several plant species. Its primary botanical sources include the flowers and roots of plants from the Pueraria genus, such as Pueraria lobata (Kudzu) and Pueraria thomsonii, as well as plants from the Iris genus, like Iris tectorum. tandfonline.commedchemexpress.com The extraction and subsequent purification of this compound are critical preliminary steps for any analytical or research endeavor.

Modern extraction techniques are employed to efficiently isolate isoflavones from these plant materials. Common methods include Ultrasound-Assisted Extraction (UAE) and heat reflux extraction. nih.gov UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing the release of phytochemicals. nih.gov This method is often preferred for its efficiency at lower temperatures, which can prevent the degradation of thermolabile compounds. Heat reflux extraction, a more traditional method, involves boiling the plant material in a solvent and condensing the vapors, which provides a high extraction yield, particularly for more stable compounds. nih.govmdpi.com The choice of solvent is crucial, with ethanol (B145695) and methanol (B129727), often in aqueous solutions, being the most commonly used for their ability to effectively solubilize isoflavones. nih.gov

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is necessary to isolate Tectorigenin 7-O-xylosylglucoside. A multi-step purification strategy is often implemented. A common and effective approach involves the use of macroporous resin column chromatography. tandfonline.comicm.edu.pl These resins can selectively adsorb isoflavones from the crude extract, allowing for the removal of sugars, pigments, and other impurities. icm.edu.plpan.olsztyn.pl The adsorbed isoflavones are then eluted with a suitable solvent, typically an ethanol-water mixture, resulting in a significantly enriched isoflavone fraction. tandfonline.compan.olsztyn.pl

For obtaining high-purity this compound for use as an analytical standard or for detailed structural studies, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. tandfonline.comnih.gov This technique allows for the separation and collection of the specific compound from the enriched fraction, yielding purities often exceeding 98%. tandfonline.com

Table 1: Comparison of Common Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. nih.gov | High efficiency, reduced extraction time, suitable for thermolabile compounds. nih.gov | May require specialized equipment. |

| Heat Reflux Extraction | Continuous boiling and condensation of solvent to extract compounds. mdpi.com | High extraction yield, simple apparatus. nih.govmdpi.com | Requires higher temperatures, potentially degrading some compounds; longer extraction times. mdpi.com |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period. | Simple, requires no specialized equipment, suitable for heat-sensitive compounds. | Time-consuming, may result in lower extraction yields compared to other methods. |

Chromatographic Separation Methods for Quantification and Profiling

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound within complex extracts.

High-Performance Liquid Chromatography (HPLC) for Isoflavone Profiling

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantitative analysis of isoflavones, including this compound. nih.gov The separation is typically achieved on a reversed-phase C18 column. A gradient elution method is commonly employed, using a mobile phase consisting of acetonitrile (B52724) and water (often containing a small amount of acid like formic or acetic acid to improve peak shape). nih.gov Detection is generally performed at a wavelength of 254 nm, where isoflavones exhibit strong absorbance. nih.gov By comparing the retention time and UV spectrum of a peak in the sample chromatogram to that of a purified standard, the compound can be identified. Quantification is achieved by creating a calibration curve from known concentrations of the pure standard. nih.gov

Table 2: Example of HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) | nih.gov |

| Gradient Program | Example: 0-25 min, 5-50% B; 25-26 min, 50-100% B; 26-37 min, 100% B | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Flow Rate | ~1.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. This enhanced resolution is particularly valuable for separating structurally similar isoflavones that may co-elute in an HPLC system. For the analysis of this compound in complex botanical extracts, UPLC provides sharper peaks and better separation from other matrix components, leading to more accurate quantification. biocrick.com

Hyphenated Techniques (e.g., UPLC Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)) for Structural Elucidation and Quantification

The coupling of UPLC with mass spectrometry (MS), particularly high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF-MS), is a powerful tool for both the definitive identification and quantification of compounds. UPLC-QTOF/MS combines the superior separation capabilities of UPLC with the ability of QTOF-MS to provide highly accurate mass measurements. biocrick.com

For structural elucidation, the system provides the exact mass of the parent ion, allowing for the determination of its elemental formula. For this compound (C₂₇H₃₀O₁₅), the expected mass is precise. nih.gov Furthermore, by inducing fragmentation of the parent ion (MS/MS analysis), a characteristic fragmentation pattern is generated. This pattern, which corresponds to the loss of the xylosyl and glucosyl moieties, serves as a structural fingerprint, confirming the identity of the compound. This technique is sensitive enough to identify and quantify trace amounts of the compound in complex mixtures.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation in Research